molecular formula C8H6BrFO2 B1528401 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone CAS No. 905454-90-2

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Cat. No. B1528401
CAS RN: 905454-90-2
M. Wt: 233.03 g/mol
InChI Key: LXEWOXSXBATWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone is a chemical compound with the molecular formula C8H6BrFO2 and a molecular weight of 233.04 . It is a solid substance at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6BrFO2/c1-4(11)5-2-7(10)6(9)3-8(5)12/h2-3,12H,1H3 . This indicates that the compound contains a bromine atom (Br), a fluorine atom (F), two oxygen atoms (O2), and a hydroxy group (OH) attached to a phenyl ring, with an ethanone group (C2H2O) also attached to the ring .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . The compound should be stored in a sealed container in a dry room .

Scientific Research Applications

Synthesis of Herbicides and Insecticides

Compounds similar to 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone have been used as starting materials in the synthesis of some herbicides and insecticides. This suggests that our compound could potentially be used in the development of new agrochemicals .

Antiviral Research

Indole derivatives, which share a structural similarity to our compound, have been investigated for antiviral activity against a broad range of RNA and DNA viruses . This implies that 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone might also hold promise for antiviral drug development.

Antimicrobial Studies

Related bromo-hydroxyphenyl compounds have been synthesized and studied for their antimicrobial properties . This indicates that our compound may also be researched for its potential use in combating microbial infections.

Molecular Docking Studies

Molecular docking studies have been performed on similar compounds to assess their potential as anti-HIV agents . Therefore, 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone could be explored for its binding affinities to various viral proteins.

Electron-Induced Decomposition Studies

Research has been conducted on the electron-induced decomposition of related brominated compounds . Such studies are crucial for understanding the stability and reactivity of pharmaceuticals and could be applicable to our compound as well.

Transition Metal Complexes

Bromo-hydroxyphenyl compounds have been used to synthesize transition metal complexes with potential applications in catalysis and material science . This suggests a possible research avenue for 1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone in forming complexes with metals.

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . The hazard statements associated with this compound are H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-4(11)5-2-6(9)7(10)3-8(5)12/h2-3,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXEWOXSXBATWKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1O)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

CAS RN

905454-90-2
Record name 1-(5-bromo-4-fluoro-2-hydroxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone
Reactant of Route 2
Reactant of Route 2
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone
Reactant of Route 3
Reactant of Route 3
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone
Reactant of Route 4
Reactant of Route 4
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone
Reactant of Route 5
Reactant of Route 5
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone
Reactant of Route 6
Reactant of Route 6
1-(5-Bromo-4-fluoro-2-hydroxyphenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.